2-Methyl-3-nitrobenzenesulfonic acid
CAS No.: 56682-05-4
Cat. No.: VC17183169
Molecular Formula: C7H7NO5S
Molecular Weight: 217.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56682-05-4 |
|---|---|
| Molecular Formula | C7H7NO5S |
| Molecular Weight | 217.20 g/mol |
| IUPAC Name | 2-methyl-3-nitrobenzenesulfonic acid |
| Standard InChI | InChI=1S/C7H7NO5S/c1-5-6(8(9)10)3-2-4-7(5)14(11,12)13/h2-4H,1H3,(H,11,12,13) |
| Standard InChI Key | HCLPTRNXPOJLDV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC=C1S(=O)(=O)O)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s structure consists of a benzene ring with three distinct substituents: a methyl group (-CH) at position 2, a nitro group (-NO) at position 3, and a sulfonic acid group (-SOH) at position 1. This substitution pattern is confirmed by its IUPAC name, 2-methyl-3-nitrobenzenesulfonic acid, and its SMILES notation () . The sulfonic acid group confers strong acidity (), while the nitro group contributes to electron-withdrawing effects, influencing reactivity in electrophilic substitution reactions.
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 56682-05-4 | |
| Molecular Formula | ||
| Molecular Weight | 217.20 g/mol | |
| InChIKey | HCLPTRNXPOJLDV-UHFFFAOYSA-N | |
| SMILES | CC1=C(C=CC=C1S(=O)(=O)O)N+[O-] |
Synthesis and Reaction Pathways
Hypothesized Synthetic Routes
While no explicit synthesis protocols for 2-methyl-3-nitrobenzenesulfonic acid are published, its structure suggests a multi-step derivation from toluene or xylene precursors. A plausible pathway involves:
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Sulfonation: Introducing the sulfonic acid group via reaction with concentrated sulfuric acid.
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Nitration: Electrophilic nitration using a nitric acid-sulfuric acid mixture, directed by the sulfonic acid’s meta-directing effects.
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Methylation: Friedel-Crafts alkylation to add the methyl group, though steric hindrance from existing substituents may complicate this step.
Comparative Analysis with 2-Methyl-3-Nitrobenzoic Acid
The synthesis of 2-methyl-3-nitrobenzoic acid (CAS 1975-50-4) provides indirect insights. This analog is produced via cobalt- and manganese-catalyzed oxidation of 3-nitro-o-xylene using hydrogen peroxide in hexanoic acid, yielding an 87% product . While sulfonation differs from oxidation, similar catalytic systems (e.g., transition metal acetates) may facilitate functional group interconversions in related compounds.
Table 2: Reaction Conditions for Analogous Compounds
| Compound | Reagents/Catalysts | Temperature | Yield | Source |
|---|---|---|---|---|
| 2-Methyl-3-nitrobenzoic acid | HO, Co(OAc), Mn(OAc) | 60°C | 87% |
Industrial and Research Applications
Dye and Pigment Manufacturing
Sulfonic acids are critical in azo dye synthesis, acting as coupling agents and solubility enhancers. The nitro group in 2-methyl-3-nitrobenzenesulfonic acid may facilitate chromophore formation, while the sulfonic acid group improves dye affinity for polar substrates like textiles.
Pharmaceutical Intermediates
Nitroaromatics are precursors in antibiotic and anticancer drug synthesis. For example, the structurally similar lenalidomide impurity 26 (3-nitro-2-methylbenzoic acid) underscores the role of nitro-substituted toluic acids in pharmacophore development . Sulfonic acid derivatives additionally serve as ion-exchange resins in drug delivery systems.
Surfactants and Detergents
The hydrophilic sulfonic acid group and hydrophobic aromatic core make this compound a candidate for anionic surfactants. Such surfactants are utilized in emulsion polymerization and petroleum refining.
Comparative Thermodynamic Properties
Computational studies using Joback’s method estimate the following properties for benzenamine derivatives :
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Enthalpy of Formation (): 26.58 kJ/mol (gas phase)
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Gibbs Free Energy (): 229.13 kJ/mol
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Boiling Point: 777.39 K (504.24°C)
While these values pertain to a related compound (2-methyl-3,5-dinitrobenzenamine), they highlight the thermodynamic stability conferred by nitro and methyl substituents on aromatic systems.
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